

An In-depth Technical Guide to Ethyl 2-(diphenoxypyrophosphoryl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 2-(diphenoxypyrophosphoryl)acetate</i>
Cat. No.:	B103945

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides comprehensive information on **Ethyl 2-(diphenoxypyrophosphoryl)acetate**, a specific CAS (Chemical Abstracts Service) number for this compound is not readily available in public databases. The information presented herein is based on the established chemistry of closely related and well-documented phosphonoacetates, particularly its diethoxy analogue, Ethyl 2-(diethoxyphosphoryl)acetate (CAS No. 867-13-0).

Introduction

Ethyl 2-(diphenoxypyrophosphoryl)acetate is an organophosphorus compound belonging to the class of phosphonates. These compounds are characterized by a phosphorus-carbon (P-C) bond, which imparts significant chemical and metabolic stability. Phosphonates serve as crucial reagents in organic synthesis and are recognized as important pharmacophores in medicinal chemistry.^{[1][2]} They are widely utilized as bioisosteres of phosphates and carboxylates in drug design, offering analogues of amino acids, peptides, and carboxylic acids.^{[1][3]} The interest in phosphonates has grown due to their diverse biological activities, including their use as enzyme inhibitors, bone-targeting agents, and their potential in developing novel antibacterial and anticancer therapies.^{[1][3]}

This technical guide provides a detailed overview of the synthesis, properties, and applications of **Ethyl 2-(diphenoxypyrophosphoryl)acetate**, with a focus on its relevance to researchers and

professionals in drug development.

Chemical Properties and Data

The physical and chemical properties of **Ethyl 2-(diphenoxypyrophosphoryl)acetate** can be inferred from its structure and comparison with analogous compounds like Ethyl 2-(diethoxyphosphoryl)acetate and Ethyl 2-(dimethoxyphosphoryl)acetate.

Table 1: Predicted and Comparative Physicochemical Data

Property	Ethyl 2-(diphenoxypyrophosphoryl)acetate (Predicted)	Ethyl 2-(diethoxyphosphoryl)acetate ^[4]	Ethyl 2-(dimethoxyphosphoryl)acetate ^{[5][6]}
CAS Number	Not readily available	867-13-0	311-46-6
Molecular Formula	C ₁₆ H ₁₇ O ₅ P	C ₈ H ₁₇ O ₅ P	C ₆ H ₁₃ O ₅ P
Molecular Weight	336.28 g/mol	224.19 g/mol	196.14 g/mol
Appearance	Likely a colorless to pale yellow liquid	Colorless liquid	Clear, colorless liquid
Boiling Point	Higher than diethoxy analogue due to phenyl groups	142-145 °C @ 9 mmHg	268.7 °C @ 760 mmHg ^[5]
Density	Expected to be > 1.1 g/mL	1.13 g/mL at 25 °C	1.2 g/cm ³ ^[5]
Solubility	Likely soluble in common organic solvents	Slightly miscible with water ^[4]	-

Table 2: Spectroscopic Data for a Representative Phosphonoacetate (Ethyl 2-(diethoxyphosphoryl)acetate)

Spectroscopic analysis is crucial for the characterization of phosphonates. While specific data for the diphenoxypyrophosphoryl derivative is unavailable, the expected spectral features can be extrapolated

from related compounds.

Spectroscopy Type	Key Features and Expected Shifts
¹ H NMR	Signals for the ethyl ester protons (-OCH ₂ CH ₃) and -OCH ₂ CH ₃), a doublet for the α -protons (-P(O)CH ₂ -), and signals for the phenyl protons.
¹³ C NMR	Resonances for the carbonyl carbon of the ester, the α -carbon coupled to phosphorus, and carbons of the ethyl and phenyl groups.
³¹ P NMR	A characteristic singlet in the phosphonate region of the spectrum.
IR Spectroscopy	Strong absorption bands for the P=O, C=O (ester), P-O-C, and C-O-C bonds. ^[7]
Mass Spectrometry	The molecular ion peak and characteristic fragmentation patterns can confirm the molecular weight and structure. ^[8]

Experimental Protocols

The synthesis of **Ethyl 2-(diphenoxypyrophosphoryl)acetate** would likely follow established methods for preparing phosphonates, primarily the Michaelis-Arbuzov reaction. This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for olefination.

The Michaelis-Arbuzov reaction is a fundamental method for forming a carbon-phosphorus bond.^[9] It involves the reaction of a trialkyl phosphite with an alkyl halide.^[9] For the synthesis of **Ethyl 2-(diphenoxypyrophosphoryl)acetate**, triphenyl phosphite would be reacted with ethyl bromoacetate.

Detailed Protocol:

- Setup: A round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The apparatus should be flame-dried to ensure anhydrous conditions.

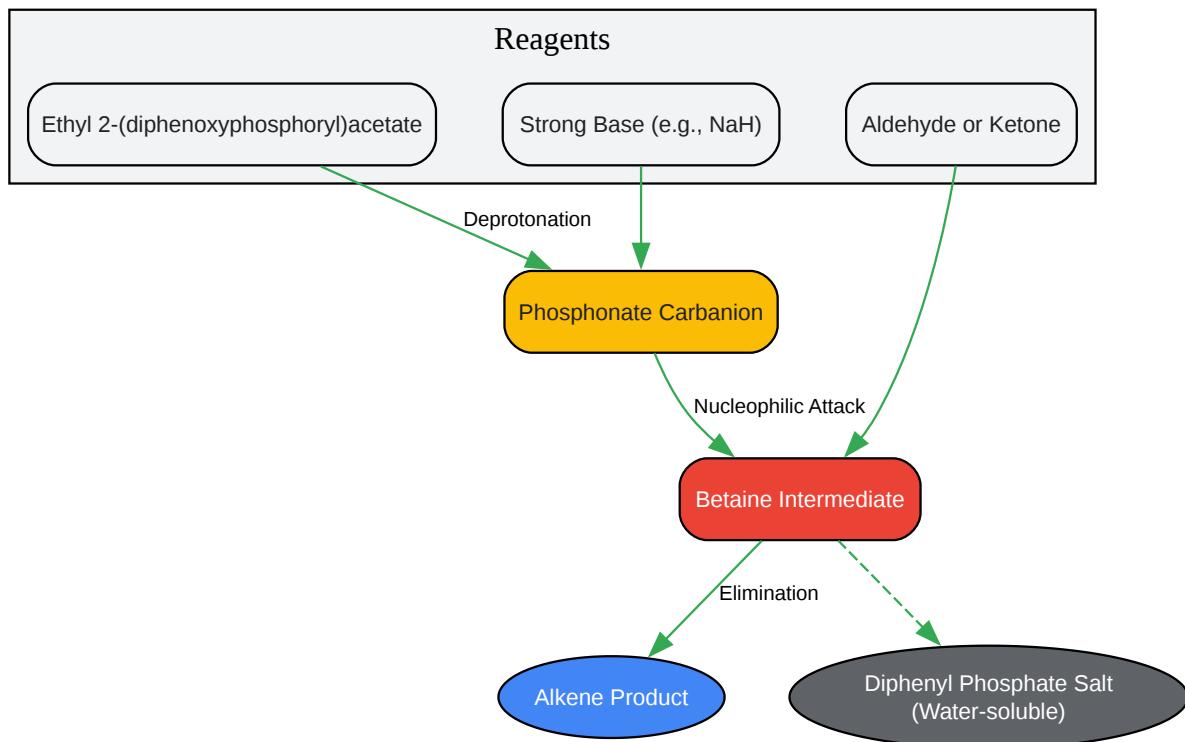
- Reagents: Add triphenyl phosphite (1.0 equivalent) to the flask.
- Reaction Initiation: Slowly add ethyl bromoacetate (1.0 equivalent) to the stirred triphenyl phosphite.
- Heating: Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature is typically elevated (e.g., 120-160 °C) to facilitate the reaction.
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ^{31}P NMR spectroscopy.
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to remove the phenyl bromide byproduct and any unreacted starting materials.

Diagram 1: Michaelis-Arbuzov Reaction Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Ethyl 2-(diphenoxypyrophosphoryl)acetate**.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.^{[10][11]} It offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct.^{[10][12]}


Detailed Protocol:

- Carbanion Formation:
 - In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve **Ethyl 2-(diphenoxypyrophosphoryl)acetate** (1.0 equivalent) in an anhydrous solvent such as

tetrahydrofuran (THF).

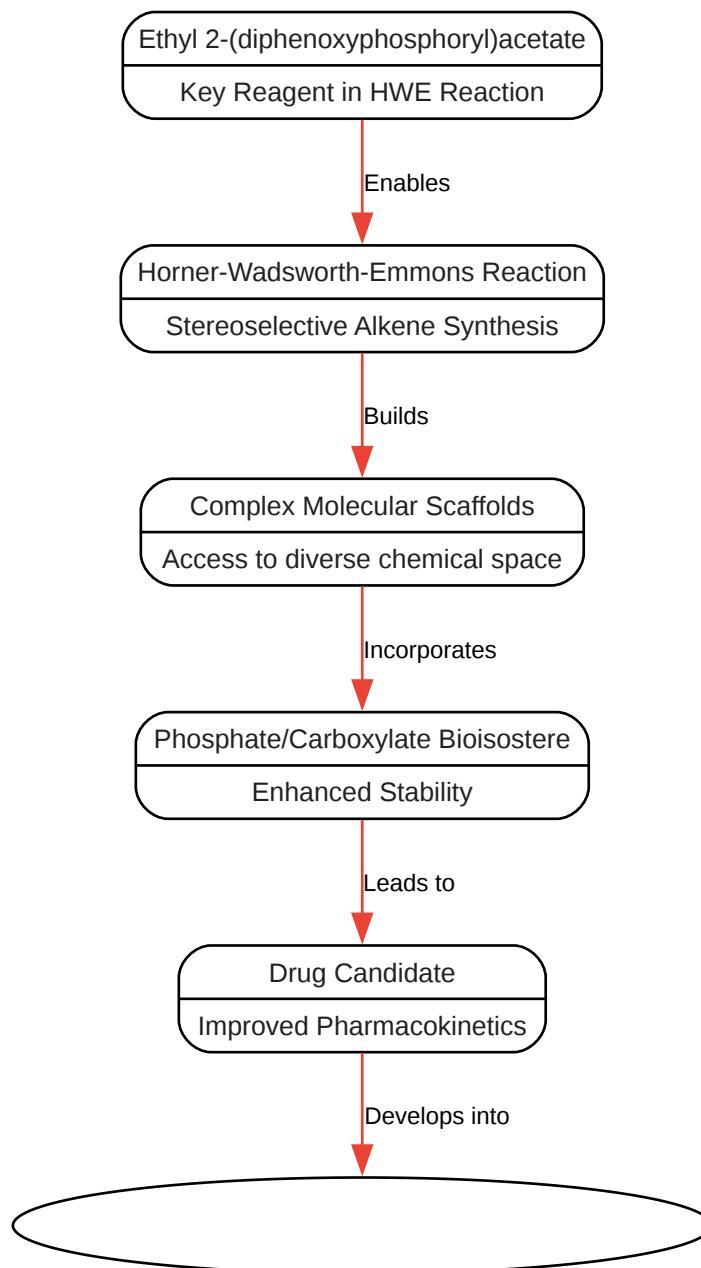
- Cool the solution to 0 °C in an ice bath.
- Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise to the solution.
- Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.[13]
- Reaction with Carbonyl Compound:
 - Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the carbanion solution at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.[13]
- Quenching and Work-up:
 - Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purification:
 - Purify the resulting alkene product by column chromatography on silica gel.

Diagram 2: Horner-Wadsworth-Emmons Reaction Signaling Pathway

[Click to download full resolution via product page](#)

Caption: The reaction pathway of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development


Phosphonates are of significant interest in drug discovery and development due to their ability to mimic natural phosphates while being resistant to enzymatic hydrolysis.^[1] This stability makes them valuable for designing enzyme inhibitors and therapeutic agents with improved pharmacokinetic profiles.

- **Enzyme Inhibition:** Phosphonates can act as transition-state analogues for enzymes that process phosphate-containing substrates, leading to potent and selective inhibition. This is a key strategy in the development of antiviral and anticancer drugs.^{[1][3]}
- **Antiviral Agents:** Several phosphonate-containing drugs, such as Tenofovir and Adefovir, are cornerstones of antiretroviral therapy for HIV and Hepatitis B.^[2] These drugs act as

nucleotide analogues that inhibit viral reverse transcriptase.

- Bone Targeting: Bisphosphonates, which contain two phosphonate groups, have a high affinity for hydroxyapatite, the main mineral component of bone. This property is exploited in drugs for osteoporosis and other bone-related diseases.[\[2\]](#)
- Prodrug Strategies: The phosphonate group can be masked with ester moieties to create prodrugs with enhanced cell permeability and oral bioavailability. These prodrugs are then metabolized in vivo to release the active phosphonic acid.

Diagram 3: Logical Relationship of Phosphonates in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Role of phosphonates in the drug discovery and development pipeline.

Conclusion

Ethyl 2-(diphenoxypyrophosphoryl)acetate, as a representative of the phosphonoacetate class, is a valuable synthetic intermediate for researchers, particularly in the field of drug development. Its utility in the Horner-Wadsworth-Emmons reaction allows for the efficient and stereoselective construction of carbon-carbon double bonds, a common feature in many

biologically active molecules. The inherent stability of the phosphonate group and its role as a phosphate bioisostere continue to make this class of compounds a focal point for the design of novel therapeutics. While a specific CAS number for the diphenoxy derivative remains elusive, the well-established chemistry of its analogues provides a solid foundation for its synthesis and application in cutting-edge research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 4. ETHYL 2-(DIETHOXYPHOSPHORYL)ACETATE | CAS 867-13-0 [matrix-fine-chemicals.com]
- 5. Ethyl 2-(dimethoxyphosphoryl)acetate | CAS#:311-46-6 | Chemsoc [chemsoc.com]
- 6. Ethyl 2-(dimethoxyphosphoryl)acetate | CymitQuimica [cymitquimica.com]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-(diphenoxyphosphoryl)acetate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b103945#ethyl-2-diphenoxypyrophoryl-acetate-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com